

An In-depth Technical Guide to Iminostilbene-d4

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Compound of Interest

Compound Name: *Iminostilbene-d4*

Cat. No.: *B15559424*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Iminostilbene-d4**, a deuterated analog of iminostilbene. It is primarily utilized as an internal standard in analytical and pharmacokinetic research, particularly in the quantification of carbamazepine and related compounds. This document details its chemical properties, probable synthesis routes, and applications, with a focus on its role in mass spectrometry-based analytical methods.

Core Chemical Data

Iminostilbene-d4 is a stable isotope-labeled version of iminostilbene. While a specific CAS number for the d4 variant is not consistently cited, it is often referenced under the parent compound's CAS number.

Property	Value	Source
CAS Number	256-96-2 (unlabeled)	[1][2]
Molecular Formula	C ₁₄ H ₇ D ₄ N	[3]
Molecular Weight	197.27 g/mol	[3]
IUPAC Name	5H-dibenzo[b,f]azepine-1,2,3,4-d ₄	[4]
Appearance	Yellow to brown powder	
Solubility	Soluble in ethyl acetate, dioxane, chloroform, and DMSO; partially soluble in water.	

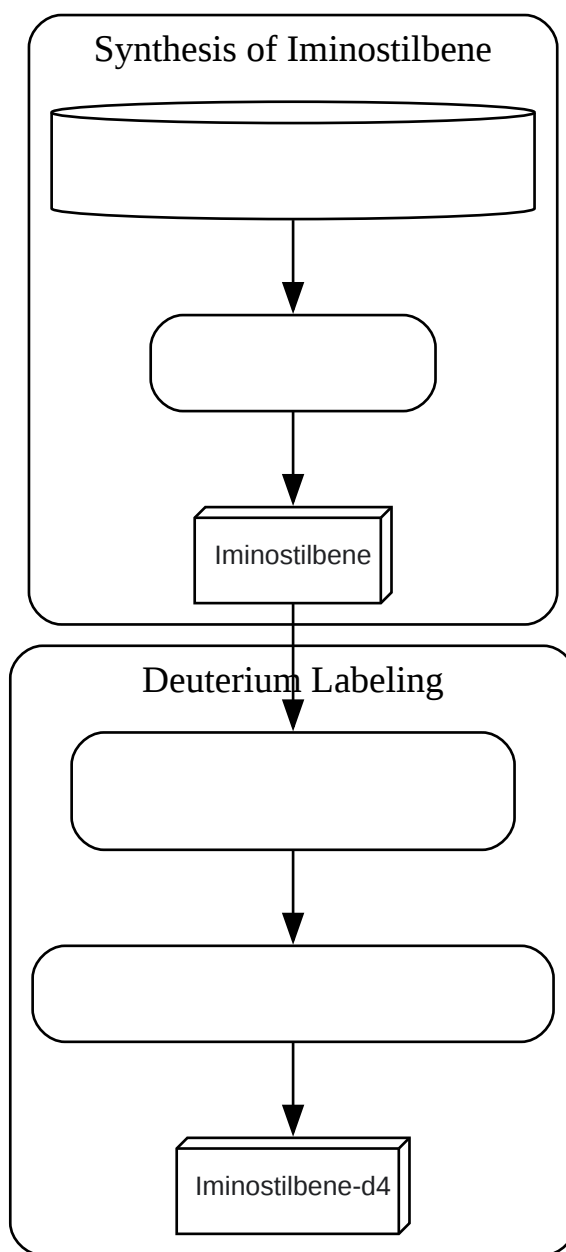
Synthesis and Isotopic Labeling

The synthesis of **Iminostilbene-d₄** is not extensively detailed in publicly available literature. However, it can be inferred from established synthesis routes for iminostilbene and general methods for deuterium labeling of aromatic compounds.

A plausible synthetic approach involves the introduction of deuterium atoms onto the iminostilbene scaffold. One common method for synthesizing the parent iminostilbene involves the cyclization of 2,2'-diaminobibenzyl. Another approach starts from 2-(dihalotoluene) diphenylamine.

For the deuterated analog, a likely strategy is the use of a deuterated starting material or the application of a hydrogen-isotope exchange (HIE) reaction on the pre-formed iminostilbene molecule. HIE reactions can be catalyzed by transition metals such as iridium or palladium, using a deuterium source like deuterium gas (D₂) or deuterated water (D₂O).

A general workflow for the synthesis could be as follows:



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Caption: Probable synthetic workflow for **Iminostilbene-d4**.

Analytical Applications and Experimental Protocols

The primary application of **Iminostilbene-d4** is as an internal standard for the quantification of analytes in complex biological matrices by techniques such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). Its stable isotope

label ensures that it co-elutes with the unlabeled analyte and experiences similar ionization efficiency, leading to more accurate and precise quantification.

Experimental Protocol: Quantification of Carbamazepine in Human Plasma using LC-MS/MS

This protocol is a representative example of how **Iminostilbene-d4** can be used as an internal standard.

1. Sample Preparation:

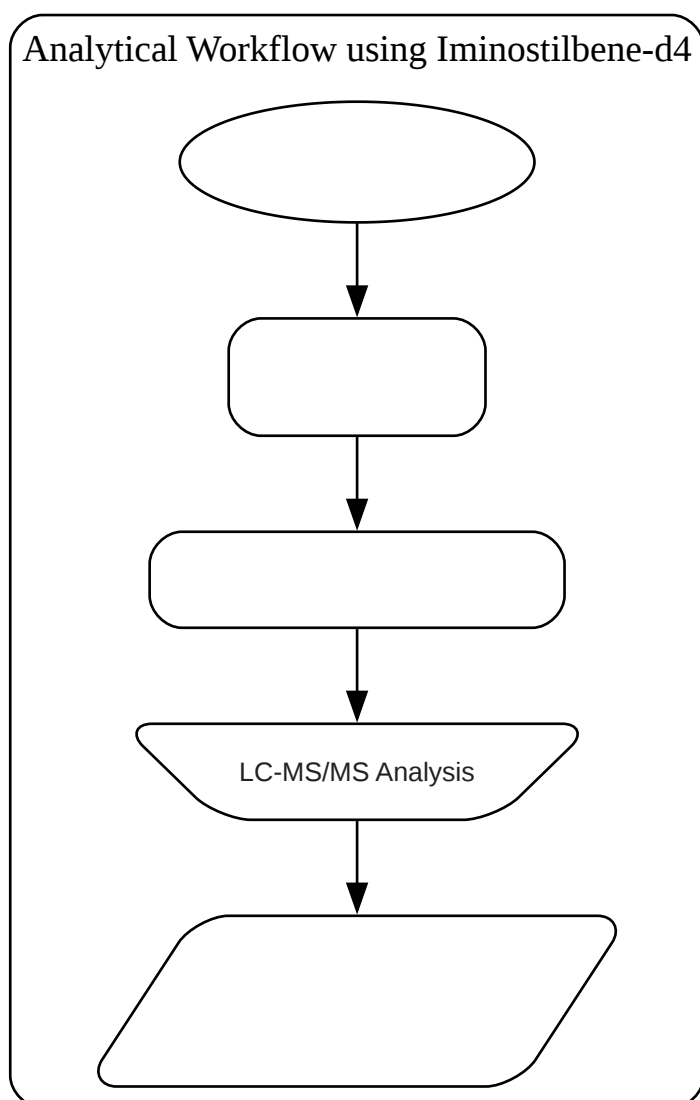
- To 100 μL of human plasma, add 10 μL of **Iminostilbene-d4** internal standard working solution (e.g., 1 $\mu\text{g/mL}$ in methanol).
- Vortex for 10 seconds.
- Add 300 μL of acetonitrile to precipitate proteins.
- Vortex for 1 minute.
- Centrifuge at 10,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μL of the mobile phase.
- Inject a portion (e.g., 10 μL) into the LC-MS/MS system.

2. LC-MS/MS Conditions:

Parameter	Condition
LC Column	C18 column (e.g., 50 mm x 2.1 mm, 3.5 μ m)
Mobile Phase	A: 0.1% Formic acid in water B: 0.1% Formic acid in acetonitrile
Gradient	Start with 20% B, increase to 80% B over 5 minutes, hold for 1 minute, then return to initial conditions.
Flow Rate	0.4 mL/min
Ionization Mode	Electrospray Ionization (ESI), Positive
MS/MS Transitions	Carbamazepine: m/z 237 \rightarrow 194 Iminostilbene-d4: m/z 198 \rightarrow 169 (hypothetical, requires experimental determination)

3. Quantification:

- Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
- Determine the concentration of the analyte in the unknown samples from the calibration curve.



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Caption: General workflow for using **Iminostilbene-d4** as an internal standard.

Quantitative Data

The quality and reliability of an internal standard are critical for accurate bioanalysis. The following table summarizes typical quality control parameters for **Iminostilbene-d4**.

Parameter	Specification
Chemical Purity (by HPLC)	≥ 98%
Isotopic Purity	≥ 99% atom % D
Isotopic Enrichment	Deuterium incorporation at specific positions
Storage	-20°C for long-term storage

Conclusion

Iminostilbene-d4 is an essential tool for researchers in drug metabolism, pharmacokinetics, and clinical chemistry. Its use as an internal standard significantly improves the accuracy and precision of quantitative analytical methods for carbamazepine and its metabolites. This guide provides a foundational understanding of its properties, synthesis, and application, enabling scientists to effectively incorporate this stable isotope-labeled compound into their research and development workflows.

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